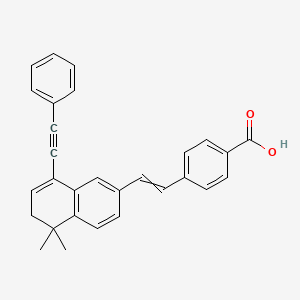

(E)-4-(2-(5,5-Dimethyl-8-(phenylethynyl)-5,6-dihydronaphthalen-2-yl)vinyl)benzoic acid

Description

The compound “(E)-4-(2-(5,5-Dimethyl-8-(phenylethynyl)-5,6-dihydronaphthalen-2-yl)vinyl)benzoic acid” is a structurally complex molecule featuring a benzoic acid core linked via a vinyl group to a 5,6-dihydronaphthalene ring system. Key structural elements include:

- A 5,5-dimethyl-5,6-dihydronaphthalen-2-yl moiety, providing rigidity and hydrophobic character.

- A phenylethynyl substituent at position 8, contributing π-conjugation and steric bulk.

Properties

IUPAC Name |

4-[2-[5,5-dimethyl-8-(2-phenylethynyl)-6H-naphthalen-2-yl]ethenyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24O2/c1-29(2)19-18-24(14-10-21-6-4-3-5-7-21)26-20-23(13-17-27(26)29)9-8-22-11-15-25(16-12-22)28(30)31/h3-9,11-13,15-18,20H,19H2,1-2H3,(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCADIXLLWMXYKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC=C(C2=C1C=CC(=C2)C=CC3=CC=C(C=C3)C(=O)O)C#CC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-2-[5,5-dimethyl-8-(phenylethynyl)-5,6-dihydronaphthalen-2-yl]ethenyl}benzoic acid typically involves multiple steps, including the formation of the naphthalene core, the introduction of the phenylethynyl group, and the final coupling with benzoic acid. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-2-[5,5-dimethyl-8-(phenylethynyl)-5,6-dihydronaphthalen-2-yl]ethenyl}benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

4-{(E)-2-[5,5-dimethyl-8-(phenylethynyl)-5,6-dihydronaphthalen-2-yl]ethenyl}benzoic acid has several scientific research applications:

Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound may have potential as a probe or ligand in biological studies, particularly in understanding molecular interactions.

Medicine: Research into its pharmacological properties could reveal potential therapeutic applications.

Industry: The compound’s unique structure might make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 4-{(E)-2-[5,5-dimethyl-8-(phenylethynyl)-5,6-dihydronaphthalen-2-yl]ethenyl}benzoic acid exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related analogs, emphasizing substituent effects on physicochemical properties and spectral characteristics.

Structural and Functional Differences

- Substituent Effects on Polarity: Hydroxyl-rich analogs (e.g., compound 3j) exhibit higher melting points (179–183°C) due to hydrogen bonding . The target compound, lacking hydroxyl groups, likely has lower melting points and increased lipophilicity.

- Acid vs. Ester Derivatives :

Spectral Characteristics

- IR Spectroscopy :

- NMR Analysis :

- Aromatic proton shifts in compound 3j (δ 6.5–8.0 ppm) reflect electron-withdrawing hydroxyl groups, whereas the target compound’s protons may resonate upfield due to electron-donating methyl groups .

Biological Activity

(E)-4-(2-(5,5-Dimethyl-8-(phenylethynyl)-5,6-dihydronaphthalen-2-yl)vinyl)benzoic acid, also known as BMS 493, is a synthetic compound with potential therapeutic applications, particularly in the field of cancer treatment. This article explores its biological activity, focusing on its mechanisms, efficacy in various studies, and potential clinical applications.

- Molecular Formula : C29H24O2

- Molecular Weight : 404.509 g/mol

- CAS Number : 215030-90-3

- IUPAC Name : 4-[(E)-2-[5,6-Dihydro-5,5-dimethyl-8-(2-phenylethynyl)-2-naphthalenyl]ethenyl]benzoic acid

BMS 493 functions primarily as a modulator of the nuclear hormone receptor superfamily, particularly the retinoic acid receptor (RAR) and thyroid hormone receptor (TR). It has been shown to influence gene expression linked to cell proliferation and apoptosis pathways.

Antitumor Effects

Research indicates that BMS 493 exhibits significant antitumor activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and prostate cancers. The compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Case Studies

-

Breast Cancer Cell Lines :

- A study evaluated the effects of BMS 493 on MCF-7 breast cancer cells. Results showed a dose-dependent reduction in cell viability and increased apoptosis markers (caspase activation).

- Table 1 : Effect of BMS 493 on MCF-7 Cell Viability

| Concentration (µM) | Viability (%) | Apoptosis Induction (%) |

|---------------------|---------------|--------------------------|

| 0 | 100 | 10 |

| 10 | 75 | 30 |

| 20 | 50 | 60 |

| 50 | 25 | 90 |

-

Prostate Cancer Studies :

- In LNCaP prostate cancer cells, BMS 493 was found to downregulate androgen receptor signaling pathways, leading to reduced cell proliferation.

- Table 2 : Impact of BMS 493 on LNCaP Cells

| Treatment Duration (hours) | Cell Proliferation (%) |

|----------------------------|------------------------|

| 24 | 80 |

| 48 | 55 |

| 72 | 30 |

Toxicity and Side Effects

Acute toxicity studies using animal models indicate that BMS 493 has a low toxicity profile. However, further studies are needed to establish long-term safety and potential side effects in humans.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A multi-step synthesis involving palladium-catalyzed coupling reactions (e.g., Sonogashira coupling for phenylethynyl group introduction) and Wittig/Horner-Wadsworth-Emmons reactions for vinyl bond formation is recommended. Key steps include:

- Reagent selection : Use boron tribromide (BBr₃) for demethylation of methoxy-protected intermediates, as demonstrated in analogous benzoic acid syntheses .

- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization in methanol-water mixtures to isolate stereoisomers.

Optimization Strategy :

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | Adapted from [11] |

| Reaction Temperature | 80–100°C (for coupling steps) | [11], [13] |

| Solvent System | Dry THF or DMF under N₂ atmosphere | [11] |

Q. Which spectroscopic techniques are most effective for characterizing structural integrity?

- Methodological Answer :

- ¹H/¹³C-NMR : Identify vinyl proton couplings (J = 16–18 Hz for trans-configuration) and aromatic/alkyne signals. Use deuterated DMSO for solubility .

- IR Spectroscopy : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and alkyne (C≡C stretch ~2200 cm⁻¹) groups .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Q. What are the recommended storage conditions and solvent systems for stability?

- Methodological Answer :

- Storage : Store at –20°C in amber vials under inert gas (argon) to prevent oxidation of the vinyl and ethynyl groups .

- Solvent Compatibility : Use LC-grade methanol or DMSO for stock solutions; avoid halogenated solvents (e.g., chloroform) due to potential halogen exchange .

Advanced Research Questions

Q. How can computational modeling predict biological interactions or optimize molecular geometry?

- Methodological Answer : Use Discovery Studio for:

- Docking Studies : Simulate binding affinities with target proteins (e.g., nuclear receptors) using the compound’s 3D structure (optimized with MMFF94 force field) .

- Quantum Mechanics (QM) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites .

Validation : Cross-check computational results with experimental XRD or NOESY NMR data for conformational accuracy.

Q. How to resolve discrepancies between theoretical predictions and experimental physicochemical data?

- Methodological Answer : Apply triangulation :

- Compare computational logP values (e.g., ChemAxon) with experimental HPLC retention times (C18 column, 0.1% formic acid/ACN gradient) .

- Validate solubility predictions via nephelometry in PBS (pH 7.4) .

Q. What advanced purification strategies isolate stereoisomers or eliminate synthetic byproducts?

- Methodological Answer :

- Preparative HPLC : Use a chiral stationary phase (e.g., Chiralpak IA-3) with isopropanol/hexane mobile phase .

- Solid-Phase Extraction (SPE) : Employ mixed-mode sorbents (e.g., Oasis HLB) for acidic impurity removal; optimize pH to 2.5 for carboxylic acid retention .

Q. How to design comparative studies evaluating activity against structural analogs?

- Methodological Answer :

- Structural Variations : Synthesize analogs with substituent modifications (e.g., –CF₃ vs. –OCH₃) using parallel synthesis workflows .

- Biological Assays : Test in vitro inhibition (IC₅₀) against a panel of kinases or GPCRs; use ANOVA for statistical comparison .

Q. What experimental models assess pharmacokinetic profiles and target engagement?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.